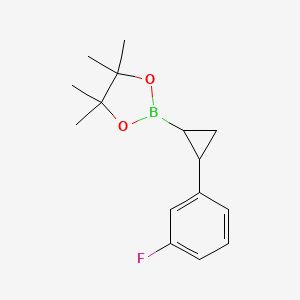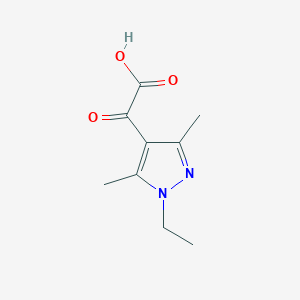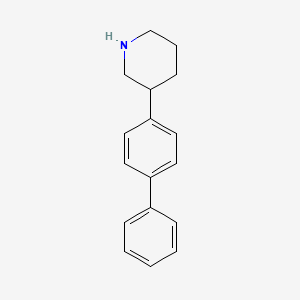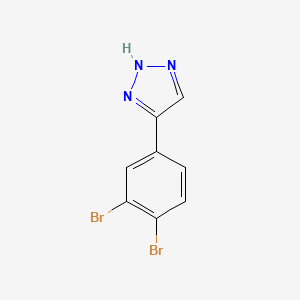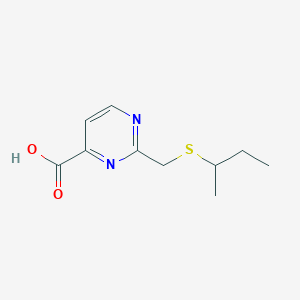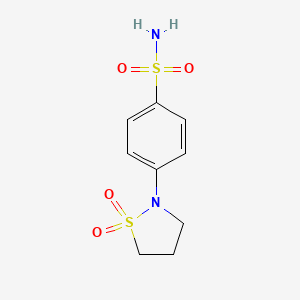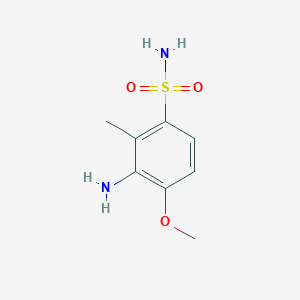
2-(5-Chloro-4-methylpentyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-4-methylpentyl)tetrahydrofuran is a chemical compound with the molecular formula C10H19ClO. It is a derivative of tetrahydrofuran, a heterocyclic organic compound. This compound is characterized by the presence of a chloro and methyl group attached to a pentyl chain, which is further connected to a tetrahydrofuran ring. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-4-methylpentanol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to achieve maximum efficiency, and the product is subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-4-methylpentyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols.
Aplicaciones Científicas De Investigación
2-(5-Chloro-4-methylpentyl)tetrahydrofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloro-4-methylpentyl)furan
- 2-(5-Chloro-4-methylpentyl)oxirane
- 2-(5-Chloro-4-methylpentyl)pyran
Uniqueness
2-(5-Chloro-4-methylpentyl)tetrahydrofuran is unique due to its specific structural features, such as the presence of a tetrahydrofuran ring and the chloro and methyl groups on the pentyl chain. These features confer distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill .
Propiedades
Fórmula molecular |
C10H19ClO |
|---|---|
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
2-(5-chloro-4-methylpentyl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-9(8-11)4-2-5-10-6-3-7-12-10/h9-10H,2-8H2,1H3 |
Clave InChI |
CUEIMOPZIFLXDN-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC1CCCO1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine](/img/structure/B13527475.png)
